molecular formula C8H8BrNO B8761623 5-Bromo-2,3-dihydrobenzofuran-7-amine CAS No. 219963-64-1

5-Bromo-2,3-dihydrobenzofuran-7-amine

Cat. No. B8761623
M. Wt: 214.06 g/mol
InChI Key: RMUNZENURSBKKK-UHFFFAOYSA-N
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Patent
US06316450B1

Procedure details

Concentrated sulfuric acid (8.8 ml) was added over 5 min to a stirred mixture of 5-bromo-2,3 -dihydrobenzofuran-7-carboxylic acid (0.55 g, 2.3 mmol) in chloroform (27 ml) at 45° C. Sodium azide (0.737 g, 11.3 mmol) was then added portion-wise over 0.5 h and the temperature was maintained for a further 1 h after which time the mixture was poured onto ice (100 g) and extracted with chloroform (2×50 ml). The aqueous phase was basified to pH 12 with 40% sodium hydroxide solution and extracted with chloroform (2×50 ml). The extract was dried (Na2SO4), concentrated, and the residue purified by column chromatography over silica gel eluting with a gradient of acetone/toluene to give the title compound (D14) as a solid (63 mg, 13%), MH+ 214/216.
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
0.737 g
Type
reactant
Reaction Step Two
Yield
13%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:8]=[C:9](C(O)=O)[C:10]2[O:14][CH2:13][CH2:12][C:11]=2[CH:15]=1.[N-:19]=[N+]=[N-].[Na+]>C(Cl)(Cl)Cl>[NH2:19][C:9]1[C:10]2[O:14][CH2:13][CH2:12][C:11]=2[CH:15]=[C:7]([Br:6])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.55 g
Type
reactant
Smiles
BrC=1C=C(C2=C(CCO2)C1)C(=O)O
Name
Quantity
27 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.737 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained for a further 1 h after which time the mixture
Duration
1 h
ADDITION
Type
ADDITION
Details
was poured onto ice (100 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography over silica gel eluting with a gradient of acetone/toluene

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=CC=2CCOC21)Br
Measurements
Type Value Analysis
AMOUNT: MASS 63 mg
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 12.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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